molecular formula C23H17N3O4S B11522147 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11522147
M. Wt: 431.5 g/mol
InChI Key: XDONWYFTIWECGU-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a nitrophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of a benzodioxole moiety, a nitrophenyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H17N3O4S/c27-26(28)19-9-7-17(8-10-19)20-14-31-23(24-18-4-2-1-3-5-18)25(20)13-16-6-11-21-22(12-16)30-15-29-21/h1-12,14H,13,15H2

InChI Key

XDONWYFTIWECGU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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